tert-Buthyl Pitavastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Buthyl Pitavastatin is a chemical compound that serves as an intermediate in the synthesis of pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases by inhibiting the enzyme HMG-CoA reductase. This compound is known for its role in the production of pitavastatin calcium, which is marketed under the brand name Livalo .
Preparation Methods
The synthesis of tert-Buthyl Pitavastatin involves several steps. One method includes reacting (4R-Cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-tert-butyl acetate with a substance A under the action of a first base catalyst to obtain a substance B. This is followed by oxidation with an oxidant to obtain matter C. The next step involves reacting matter C with 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-formaldehyde under the action of a second base catalyst to obtain a substance D. Finally, acid deprotection is carried out to obtain this compound . The reaction conditions are mild and controllable, making the process efficient and yielding high-purity product.
Chemical Reactions Analysis
tert-Buthyl Pitavastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different intermediates during its synthesis.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, which is a common method for modifying esters.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include base catalysts, oxidants, and various alcohols. The major products formed from these reactions are intermediates that lead to the final product, this compound .
Scientific Research Applications
tert-Buthyl Pitavastatin has several scientific research applications:
Mechanism of Action
tert-Buthyl Pitavastatin exerts its effects by being converted into pitavastatin, which is a competitive inhibitor of the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, pitavastatin reduces the production of cholesterol in the liver, thereby lowering lipid levels and reducing the risk of cardiovascular diseases .
Comparison with Similar Compounds
tert-Buthyl Pitavastatin can be compared with other statin intermediates such as:
- Atorvastatin tert-Butyl Ester
- Rosuvastatin tert-Butyl Ester
- Simvastatin tert-Butyl Ester
These compounds are similar in their role as intermediates in the synthesis of their respective statins. this compound is unique due to its specific structure and the resulting pharmacological properties of pitavastatin, which include a favorable safety profile and efficacy in lowering cholesterol levels .
Properties
Molecular Formula |
C29H32FNO4 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3 |
InChI Key |
RCARMBIYAHBUHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.